

physical and chemical properties of 2-Aminobenzoate

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Compound of Interest

Compound Name: 2-Aminobenzoate

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Aminobenzoate** (Anthranilic Acid)

Introduction

2-Aminobenzoate, commonly known as anthranilic acid, is an aromatic amino acid that serves as a vital building block in both biological systems and industrial synthesis.^{[1][2]} Its structure, featuring both an amino group and a carboxylic acid group attached to a benzene ring, imparts amphoteric properties and a versatile reactivity profile.^[2] In the pharmaceutical industry, it is a precursor for the synthesis of numerous drugs.^{[2][3]} It is also a key intermediate in the manufacturing of dyes, pigments, and fragrances.^[4] Biologically, **2-aminobenzoate** is a central intermediate in the biosynthesis of the essential amino acid tryptophan.^{[2][5]} This guide provides a comprehensive overview of its core physical and chemical properties, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Physical Properties

2-Aminobenzoate is typically a yellow, flaky crystalline solid at room temperature.^{[2][4]} Its solubility is moderate in water and increases in hot water.^{[2][4]} It is freely soluble in polar organic solvents like ethanol and ether.^{[4][6]} The solubility in aqueous solutions is pH-dependent; deprotonation of the carboxylic acid group in basic conditions enhances its solubility.^[2]

Table 1: Summary of Physical Properties of **2-Aminobenzoate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO ₂	[4][7]
Molar Mass	137.14 g/mol	[4][7]
Appearance	Yellow flaky crystals or off-white to pale yellow powder	[2][4]
Melting Point	144–148 °C	[4]
Boiling Point	311.9 °C (at 760 mmHg)	[4]
Density	1.412 g/cm ³	[4]
Water Solubility	5.7 g/L (at 25 °C)	[4]
Vapor Pressure	0.000234 mmHg (at 25 °C)	[4]

Chemical Properties and Spectroscopic Data

As an aminobenzoic acid, **2-aminobenzoate** is an amphoteric compound, capable of reacting with both acids and bases.[1] Its chemical behavior is dictated by the interplay between the acidic carboxylic group and the basic amino group.

Table 2: Chemical Identifiers and Acidity Constants

Property	Value	Reference(s)
IUPAC Name	2-Aminobenzoic acid	
Synonyms	Anthrаниlic acid, o-Aminobenzoic acid, Vitamin L1	[1][4][6]
CAS Number	118-92-3	[4]
pKa (Strongest Acidic)	4.89	[1]
pKa (Strongest Basic)	1.95	[1]

Table 3: Key Spectroscopic Data for **2-Aminobenzoate**

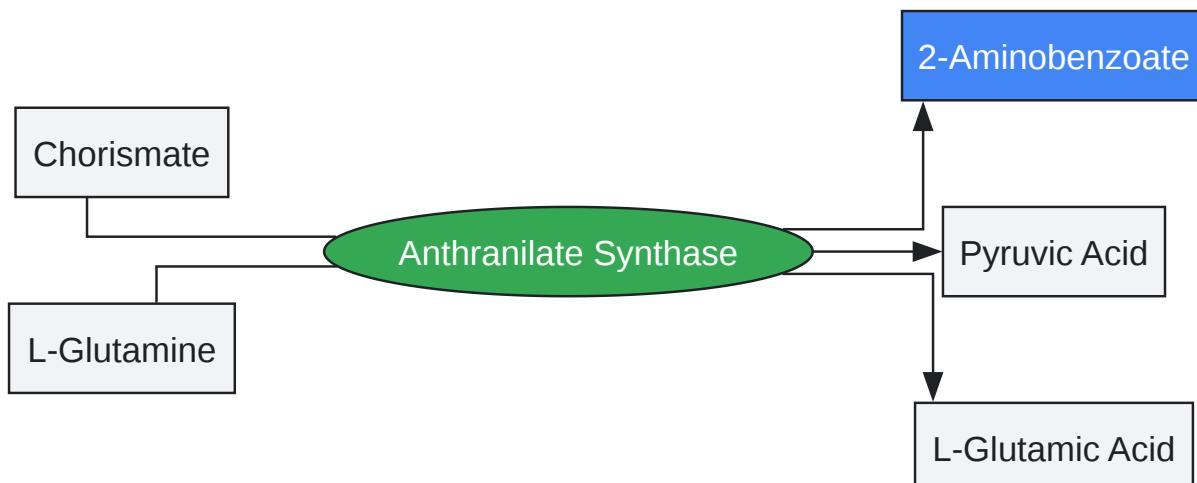
Spectroscopy	Data	Reference(s)
¹ H NMR	Chemical shifts (δ , ppm) for aromatic protons and amine protons.	[8]
¹³ C NMR	Chemical shifts (δ , ppm) for the seven distinct carbon environments.	[8]
Infrared (IR)	Key vibrational bands (cm^{-1}) for N-H, C=O, and C-N stretching, and O-H bending.	[8][9]

Biological Role and Metabolic Pathways

2-Aminobenzoate is a key metabolite in the tryptophan biosynthesis pathway, which is essential for all living organisms.^[1] It is also a substrate in various microbial degradation pathways, highlighting its role in the global carbon and nitrogen cycles.

Biosynthesis of 2-Aminobenzoate

In many microorganisms, **2-aminobenzoate** is synthesized from chorismate, a central intermediate in the shikimate pathway.^{[1][10]} The enzyme anthranilate synthase catalyzes the conversion of chorismate and L-glutamine into **2-aminobenzoate**, pyruvic acid, and L-glutamate.
^[1]

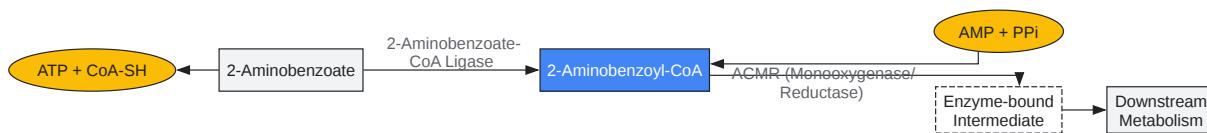


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Caption: Biosynthesis of **2-Aminobenzoate** from Chorismate.

Aerobic Degradation Pathway

Certain bacteria, such as *Azoarcus evansii*, have developed specialized pathways to metabolize **2-aminobenzoate** under aerobic conditions.[11] The initial step involves the activation of **2-aminobenzoate** to its coenzyme A (CoA) thioester, 2-aminobenzoyl-CoA, a reaction catalyzed by **2-aminobenzoate**-CoA ligase.[11] This is followed by a series of monooxygenation and reduction steps.[11]

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Caption: Initial steps in the aerobic degradation of **2-Aminobenzoate**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **2-aminobenzoate**.

Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement

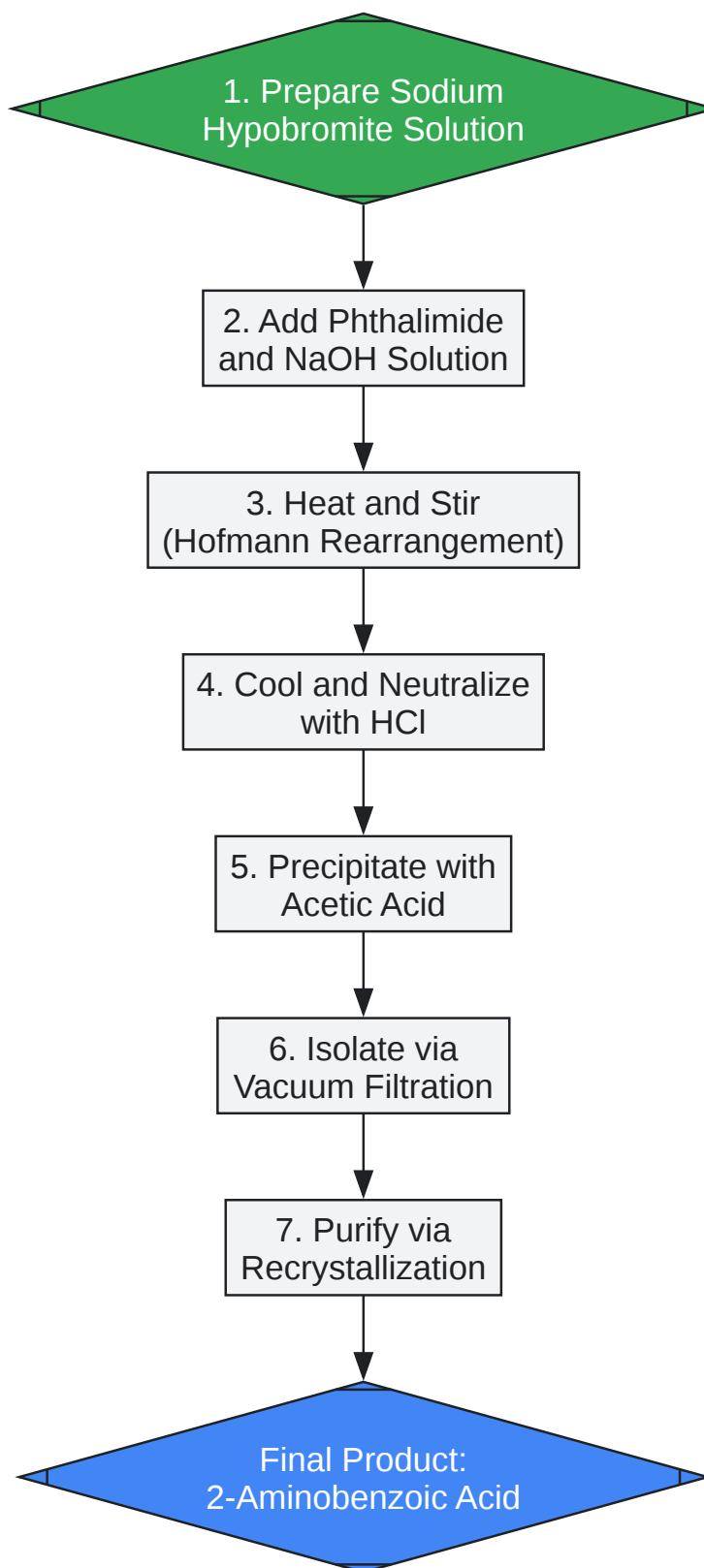
This protocol describes the synthesis of 2-aminobenzoic acid from phthalimide, based on the Hofmann rearrangement reaction.[12] In this reaction, an amide is converted to a primary amine with one fewer carbon atom.[12]

Materials:

- Sodium hydroxide (NaOH)
- Deionized water
- Bromine (Br₂)
- Phthalimide (finely divided)
- Concentrated hydrochloric acid (HCl)
- Glacial acetic acid

Procedure:

- Preparation of Sodium Hypobromite Solution: In a 100 mL Erlenmeyer flask with magnetic stirring, dissolve 8 g of NaOH in 30 mL of deionized water. Cool the solution in an ice bath. [\[12\]](#)
- Bromine Reaction: Add 6.5 g of bromine to the cold NaOH solution at once. Stir the mixture vigorously until the brown color of the bromine disappears.[\[12\]](#)
- Amide Addition: While maintaining vigorous stirring, add 5.9 g of finely divided phthalimide. Immediately follow with a solution of 5.5 g of NaOH in 20 mL of water.[\[12\]](#)
- Hofmann Rearrangement: Remove the ice bath. The temperature will rise spontaneously to about 70 °C. Maintain stirring for an additional 10 minutes.[\[12\]](#)
- Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise until the solution is neutral (pH ~7), checking with indicator paper.[\[12\]](#)
- Product Formation: Transfer the mixture to a 250 mL Erlenmeyer flask and add 5 mL of glacial acetic acid. This will precipitate the 2-aminobenzoic acid.[\[12\]](#)
- Isolation and Purification: Isolate the precipitate by vacuum filtration and wash the solid with 10 mL of cold water. Recrystallize the crude product from hot water to obtain a yellowish solid. The expected melting point is 146-148 °C.[\[12\]](#)

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Caption: Workflow for the synthesis of 2-Aminobenzoic Acid.

Determination of pKa by NMR Titration

This protocol provides a general method for determining the pKa values of the amino and carboxylic acid groups of **2-aminobenzoate** using NMR spectroscopy. The chemical shifts of protons near the ionizable groups will change as a function of pH.

Materials:

- **2-Aminobenzoate** sample
- Deuterated water (D₂O)
- Deuterated hydrochloric acid (DCl) solution (e.g., 0.1 M)
- Deuterated sodium hydroxide (NaOD) solution (e.g., 0.1 M)
- NMR tubes
- pH meter calibrated for D₂O

Procedure:

- Sample Preparation: Prepare a stock solution of **2-aminobenzoate** in D₂O (e.g., 10-20 mM).
- Initial Spectrum: Transfer an aliquot of the stock solution to an NMR tube. Record a ¹H NMR spectrum. Measure the pD (pH in D₂O) of this initial solution.
- Acidic Titration: Create a series of samples by adding small, precise aliquots of the DCl solution to fresh aliquots of the stock solution. After each addition, mix thoroughly and measure the pD. Record a ¹H NMR spectrum for each sample, covering a pD range from approximately 7 down to 1.
- Basic Titration: Repeat the process using the NaOD solution, covering a pD range from approximately 7 up to 13.
- Data Analysis: Identify the protons whose chemical shifts (δ) are most affected by the changes in pD. These will typically be the aromatic protons adjacent to the amino and carboxyl groups.

- Curve Fitting: Plot the chemical shift (δ) of a chosen proton versus the measured pD. Fit the resulting sigmoidal titration curve to the Henderson-Hasselbalch equation to determine the pKa value. Two distinct inflection points should be observed, corresponding to the pKa of the carboxylic acid and the ammonium group.

General Protocol for Spectroscopic Analysis

Accurate structural elucidation requires high-quality spectroscopic data.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-aminobenzoate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[13]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.

4.3.2 Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of dry **2-aminobenzoate** with approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]
- Pellet Formation: Grind the mixture thoroughly in an agate mortar to a fine powder. Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.[8]
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000–400 cm⁻¹.[8]

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